N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide
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Description
N-(5-((2-oxo-2-(piperidin-1-yl)ethyl)thio)-1,3,4-thiadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C17H18N4O4S2 and its molecular weight is 406.48. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary targets of this compound are currently unknown. The compound contains a piperidine moiety, which is a common structural fragment in many pharmaceuticals . Piperidine derivatives have been found to interact with a wide range of targets, including various receptors, enzymes, and ion channels . .
Mode of Action
Piperidine derivatives often act by binding to their target proteins and modulating their activity . The exact nature of this interaction would depend on the specific target and the structure of the compound.
Biochemical Pathways
Without specific information on the compound’s targets, it’s challenging to determine the exact biochemical pathways it affects. Given the broad range of potential targets for piperidine derivatives, it’s likely that this compound could influence multiple pathways .
Pharmacokinetics
Piperidine derivatives can exhibit a wide range of pharmacokinetic properties depending on their specific structures .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. Piperidine derivatives can have a wide range of biological activities, including antibacterial, antiviral, anti-inflammatory, and analgesic effects .
Properties
IUPAC Name |
N-[5-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-1,3,4-thiadiazol-2-yl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O4S2/c22-14(21-6-2-1-3-7-21)9-26-17-20-19-16(27-17)18-15(23)11-4-5-12-13(8-11)25-10-24-12/h4-5,8H,1-3,6-7,9-10H2,(H,18,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDNVPKNAKBVUHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(=O)CSC2=NN=C(S2)NC(=O)C3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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